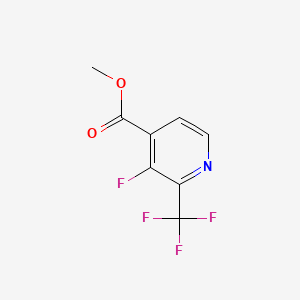

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDCGRVVFKANGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 19, 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a highly functionalized pyridine derivative of significant interest in pharmaceutical and agrochemical research. The synthesis leverages a multi-step strategy commencing from readily available 2-chloro-3-nitropyridine. Key transformations include a copper-catalyzed trifluoromethylation, a nucleophilic aromatic substitution (SNAr) for fluorination, a directed ortho-metalation/carboxylation, and a final esterification. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to act as bioisosteres for other aromatic systems. The introduction of fluorine and trifluoromethyl (CF₃) groups is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound incorporates these valuable motifs on a pyridine-4-carboxylate core, making it a key building block for advanced chemical entities.

The synthetic strategy presented herein is a linear sequence designed for efficiency and control over the introduction of each substituent. A retrosynthetic analysis reveals a logical pathway starting from a simple, commercially available pyridine derivative.

Retrosynthetic Logic

The target ester can be disconnected at the ester linkage, leading back to 3-fluoro-2-(trifluoromethyl)isonicotinic acid. The carboxylic acid group can be installed via carboxylation of a lithiated pyridine intermediate. This directs the disconnection to 2-trifluoromethyl-3-fluoropyridine. The fluorine and trifluoromethyl groups are introduced sequentially, leveraging the directing effects and reactivity of the pyridine ring and its substituents. This leads back to 2-chloro-3-nitropyridine as a viable starting material.

Synthesis Pathway Visualization

The overall synthetic workflow is depicted below. This multi-step process ensures the precise installation of the required functional groups in the correct positions on the pyridine ring.

Caption: Overall synthesis workflow from starting material to the final product.

Detailed Synthesis and Mechanistic Discussion

This section provides a detailed, step-by-step guide for the synthesis, grounded in established chemical principles and supported by literature precedents.

Step 1: Trifluoromethylation of 2-Chloro-3-nitropyridine

The first step involves the introduction of the trifluoromethyl group onto the pyridine ring. This is achieved via a copper-catalyzed reaction with a trifluoromethyl source.[3]

-

Reaction: 2-Chloro-3-nitropyridine → 2-(Trifluoromethyl)-3-nitropyridine

-

Reagents: Trifluoromethyl trimethysilane (TMSCF₃, Ruppert-Prakash reagent), Cuprous Iodide (CuI), 1,10-Phenanthroline.

-

Solvent: N,N-Dimethylformamide (DMF)

Expertise & Causality: The choice of TMSCF₃ as the trifluoromethylating agent is due to its stability and ease of handling compared to gaseous CF₃I. The reaction proceeds through a copper-mediated pathway. CuI acts as the catalyst, and 1,10-phenanthroline serves as a ligand to stabilize the copper complex and enhance its reactivity. The reaction is performed at an elevated temperature (80-120 °C) to drive the transformation to completion.[3]

Experimental Protocol:

-

To a dry reaction flask under an inert nitrogen atmosphere, add 2-chloro-3-nitropyridine, cuprous iodide (CuI), and 1,10-phenanthroline.

-

Add dry N,N-Dimethylformamide (DMF) to dissolve the solids.

-

Add trifluoromethyl trimethysilane (TMSCF₃) dropwise to the stirred solution.

-

Heat the reaction mixture to 100 °C and maintain for several hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature, quench with an aqueous solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(trifluoromethyl)-3-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

In this step, the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution. It is replaced by a fluoride anion.

-

Reaction: 2-(Trifluoromethyl)-3-nitropyridine → 3-Fluoro-2-(trifluoromethyl)pyridine

-

Reagents: Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source (e.g., CsF).

-

Solvent: Acetonitrile, DMSO, or DMF.

Trustworthiness & Rationale: The SNAr reaction is a reliable method for introducing fluorine into electron-deficient aromatic systems. The nitro group is an excellent leaving group in this context.[3][4] TBAF is chosen as the fluoride source for its high solubility in organic solvents. The reaction is typically heated (50-100 °C) to facilitate the substitution.[3]

Experimental Protocol:

-

Dissolve 2-(trifluoromethyl)-3-nitropyridine in a suitable solvent such as acetonitrile in a reaction flask.

-

Add tetrabutylammonium fluoride (TBAF) to the solution.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC/GC-MS).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent and wash with water to remove residual TBAF.

-

Dry the organic phase, concentrate, and purify the product, 3-fluoro-2-(trifluoromethyl)pyridine, typically by distillation or chromatography.

Step 3: Directed ortho-Metalation and Carboxylation

This step introduces the carboxyl group at the C4 position through a directed ortho-metalation (DoM) strategy. The fluorine and nitrogen atoms of the pyridine ring direct a strong base to deprotonate the C4 position selectively.

-

Reaction: 3-Fluoro-2-(trifluoromethyl)pyridine → 3-Fluoro-2-(trifluoromethyl)isonicotinic acid

-

Reagents: A strong lithium base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)), dry Carbon Dioxide (CO₂).

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

Authoritative Grounding: Directed ortho-metalation is a powerful tool in pyridine chemistry for regioselective functionalization.[3] The choice of a strong lithium base like LDA is crucial for efficient deprotonation at the sterically accessible and electronically activated C4 position. The reaction must be conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[3]

Experimental Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-fluoro-2-(trifluoromethyl)pyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (or other lithium base) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated species.

-

Bubble dry carbon dioxide gas through the solution (or add crushed dry ice) for an extended period.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water or dilute HCl.

-

Acidify the aqueous layer to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-fluoro-2-(trifluoromethyl)isonicotinic acid.[5]

Step 4: Fischer Esterification

The final step is the conversion of the synthesized isonicotinic acid to its corresponding methyl ester. A classic Fischer esterification is a reliable and cost-effective method.

-

Reaction: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid → this compound

-

Reagents: Methanol (MeOH), a strong acid catalyst (e.g., Sulfuric Acid, H₂SO₄).

-

Solvent: Methanol (serves as both solvent and reagent).

Scientific Integrity: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, ensuring a high yield. A catalytic amount of a strong acid like H₂SO₄ is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.[6]

Experimental Protocol:

-

Suspend 3-fluoro-2-(trifluoromethyl)isonicotinic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or distillation to obtain a high-purity compound.

Data Summary

The following table summarizes the key compounds in the synthesis pathway. Expected yields are based on typical outcomes for these types of reactions but may vary based on experimental conditions and scale.

| Step | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 2-(Trifluoromethyl)-3-nitropyridine | 1548-34-1 | C₆H₃F₃N₂O₂ | 192.10 | 70-85 |

| 2 | 3-Fluoro-2-(trifluoromethyl)pyridine | 1548-32-9 | C₆H₃F₄N | 165.09 | 65-80 |

| 3 | 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | 874755-70-1 | C₇H₃F₄NO₂ | 209.10 | 60-75 |

| 4 | This compound | 1227594-82-2 | C₈H₅F₄NO₂ | 223.12 | 85-95 |

Conclusion

The described four-step synthesis provides a reliable and well-documented pathway to this compound. The methodology relies on fundamental and robust organic transformations, including catalyzed trifluoromethylation, nucleophilic aromatic substitution, directed ortho-metalation, and Fischer esterification. Each step is designed for high regioselectivity and good yields, making the overall process suitable for laboratory-scale synthesis and adaptable for process development. This guide serves as a valuable resource for chemists engaged in the synthesis of complex fluorinated heterocycles for applications in drug discovery and materials science.

References

-

Hu, Y., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 1094-1103. [Link]

-

Hu, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. ResearchGate. [Link]

-

Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 167, 16-29. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Pharmaffiliates. [Link]

-

Dolfen, J., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry, 20(34), 10650-3. [Link]

-

Karlsen, O. A., & Undheim, K. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(7), 562-566. [Link]

- CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid. (2020).

-

Ribeiro, C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4933. [Link]

-

MySkinRecipes. (n.d.). 3-fluoro-2-(trifluoromethyl)isonicotinic acid. MySkinRecipes. [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Amerigo Scientific. [Link]

-

Cottet, F., & Schlosser, M. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-7. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (2013).

-

U.S. Patent No. 8,829,195. (2014). Regulations.gov. [Link]

-

Umemoto, T., & Tomita, G. (1993). N-FLUOROPYRIDINIUM TRIFLATE. Organic Syntheses, 71, 194. [Link]

- U.S. Patent No. 6,258,811. (2001).

- CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof. (2020).

-

Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. Heterocycles, 38(10), 2243-2246. [Link]

-

Changzhou Huanling Chemical Co., Ltd. (n.d.). This compound. Huanlingchem. [Link]

-

Bergman, J., & Koch, V. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Arkivoc, 2002(11), 39-44. [Link]

-

Patel, S., et al. (2017). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. [Link]

- US2745838A - Preparation of isonicotinic acid esters. (1956).

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)isonicotinic acid. PubChem. [Link]

-

Samala, R., et al. (2013). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. Molecules, 18(6), 6303-6312. [Link]

-

Carr, M., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(11), 3354. [Link]

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid - Google Patents [patents.google.com]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-fluoro-2-(trifluoromethyl)isonicotinic acid [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a key fluorinated heterocyclic building block in medicinal chemistry. The strategic placement of both fluorine and trifluoromethyl substituents on the isonicotinate scaffold imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic and characterization workflow, explores its reactivity, and discusses its application in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is a prevalent moiety used to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through its unique steric and electronic properties.[1][2]

This compound (CAS No. 1227594-82-2) is a bifunctionally substituted pyridine derivative that leverages these benefits.[3][4] It belongs to a class of compounds known as pyridine carboxylic acid esters, which are versatile intermediates in organic synthesis.[5] The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the pyridine ring significantly influences the molecule's reactivity and physicochemical profile, making it a valuable synthon for accessing complex molecular architectures. This guide serves as a comprehensive resource for understanding and utilizing this potent building block.

Chemical Identity and Physicochemical Properties

The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The key identifiers and physicochemical data for this compound and its parent carboxylic acid are summarized below.

Compound Structure

Caption: Chemical Structure of this compound.

Data Summary

The following table summarizes the key physicochemical properties. Data for the parent carboxylic acid is included for context, as it is a common precursor.

| Property | This compound | 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid | Reference |

| CAS Number | 1227594-82-2 | 886510-09-4 | [3][4][6] |

| Molecular Formula | C₈H₄F₄NO₂ | C₇H₃F₄NO₂ | [6] |

| Molecular Weight | 223.12 g/mol | 209.10 g/mol | [7] |

| Appearance | Predicted: White to off-white solid or oil | White to off-white solid | [8] |

| Melting Point | Not available | 167-169 °C | [6][9] |

| Boiling Point | Not available | 322.8 °C (Predicted) | [6][9] |

| Density | Not available | 1.573 g/cm³ (Predicted) | [6] |

| pKa | Not applicable | 2.01 (Predicted) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step sequence starting from simpler fluorinated precursors. A common and logical approach is the synthesis of the parent carboxylic acid followed by esterification.

Caption: A representative synthetic workflow for the target compound.

Protocol: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid

This protocol is based on a directed ortho-metalation followed by carboxylation, a powerful strategy for functionalizing substituted pyridines.[10]

Rationale: The trifluoromethyl group at the 2-position is strongly electron-withdrawing, but the nitrogen atom of the pyridine ring directs lithiation to the adjacent C-3 position. Strict anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the lithiated intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction flask.

-

Substrate Addition: Add a solution of 2-trifluoromethyl-3-fluoropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C.

-

Quenching and Workup: Allow the reaction to warm to room temperature. Quench by adding aqueous HCl (1M) until the pH is acidic (pH ~2-3).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.[10]

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Esterification to this compound

This is a standard Fischer esterification protocol.[11]

Rationale: The reaction is an acid-catalyzed equilibrium. Using a large excess of methanol as the solvent drives the reaction towards the product side. Sulfuric acid acts as both a catalyst and a dehydrating agent.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-fluoro-2-(trifluoromethyl)isonicotinic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure methyl ester.

-

Validation: Confirm the final product structure and purity via ¹H NMR, ¹⁹F NMR, and HPLC-MS analysis.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its ester functional group, which serves as a handle for further elaboration. The electron-deficient nature of the pyridine ring also influences its reactivity in other transformations.

Caption: Key transformations of the title compound.

Protocol: Amide Coupling

Amide bond formation is one of the most critical reactions in medicinal chemistry.[12] This protocol describes a standard procedure for converting the ester to an amide.

Rationale: Direct amidation of the ester with an amine can be slow. Activating the corresponding carboxylic acid (obtained via hydrolysis) with a coupling agent like HATU or EDC is a more efficient and widely applicable method.

Step-by-Step Methodology:

-

Hydrolysis (if starting from ester): First, hydrolyze the methyl ester to the parent carboxylic acid as described previously.

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in an aprotic solvent like dimethylformamide (DMF).

-

Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.

Applications in Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug discovery.[13]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF₃ group is highly resistant to oxidative metabolism.[1] Incorporating these groups can block metabolically labile positions, thereby improving a drug candidate's pharmacokinetic profile.

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes.[1] This is crucial for oral bioavailability and brain penetration.

-

Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets. The CF₃ group can act as a bioisostere for other groups, like chlorine, and can occupy specific binding pockets to enhance potency.[1]

-

Versatile Intermediate: As a building block, this compound is used in the synthesis of more complex molecules, including potential anti-inflammatory agents, agrochemicals, and other biologically active compounds.[6][9] Its derivatives are key intermediates in the development of novel therapeutics.[14]

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended for long-term stability.[6]

-

Safety: While specific toxicological data for this compound is limited, related fluorinated aromatic acids are classified as irritants.[8] The parent acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, is listed with the hazard code Xn (Harmful).[6] Standard precautions for handling chemical intermediates should be observed.

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from the synergistic effects of its fluorine and trifluoromethyl substituents. Its strategic design provides medicinal chemists with a versatile platform for introducing these crucial pharmacophores into drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- AiFChem. 1227594-82-2 | Methyl 3-fluoro-2-(trifluoromethyl)

- King-Pharm. Methyl 3-fluoro-2-(trifluoromethyl)

- LookChem. Cas 886510-09-4, 3-FLUORO-2-TRIFLUOROMETHYL-ISONICOTINIC ACID.

- MySkinRecipes. 3-fluoro-2-(trifluoromethyl)isonicotinic acid.

- PubChem. 3-Fluoro-5-(trifluoromethyl)isonicotinic acid.

- ResearchGate. Examination of the hyperpolarizability of fluorinated nicotinic acids and further pyridine carboxylic acids using SABRE.

- PubMed. Efficient synthesis of 2-(trifluoromethyl)

- Benchchem. 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid|CAS 1226291-45-7.

- Chemical Communications (RSC Publishing). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride.

- Guidechem. 2-(Trifluoromethyl)isonicotinic acid 131747-41-6 wiki.

- PubMed Central (PMC).

- ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- ChemicalBook.

- ScienceDirect. Fluorine-containing drugs approved by the FDA in 2019.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1227594-82-2 | this compound - AiFChem [aifchem.com]

- 4. This compound [1227594-82-2] | King-Pharm [king-pharm.com]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. 3-Fluoro-5-(trifluoromethyl)isonicotinic acid | C7H3F4NO2 | CID 118405257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-fluoro-2-(trifluoromethyl)isonicotinic acid [myskinrecipes.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 12. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" CAS number 1227594-82-2

An In-depth Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS 1227594-82-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, CAS No. 1227594-82-2. As a highly functionalized pyridine-based building block, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide details its physicochemical properties, outlines a robust synthetic and purification protocol, provides an in-depth analysis of its expected spectroscopic profile, discusses its applications, and covers essential safety and handling procedures.

Introduction: A Strategically Designed Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a desirable heterocycle. The value of such a scaffold can be significantly enhanced through strategic fluorination.

The introduction of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of molecular properties.[3] Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability.[3][4] The additional presence of a single fluorine atom further alters the electronic landscape of the aromatic ring, influencing the pKa of the pyridine nitrogen and providing another potential point of interaction with biological targets.

This compound is a chemical intermediate that provides researchers with direct access to this uniquely substituted heterocyclic system. Its pre-installed ester functionality serves as a versatile handle for further chemical transformations, such as amidation or hydrolysis, enabling its incorporation into more complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Researchers should note that physical properties such as melting and boiling points are not extensively reported and should be determined empirically.

| Property | Value | Source |

| CAS Number | 1227594-82-2 | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | [5] |

| Molecular Formula | C₈H₅F₄NO₂ | Calculated |

| Molecular Weight | 223.13 g/mol | |

| Appearance | Not specified, likely off-white solid or colorless oil | Inferred |

Synthesis and Purification Protocol

While multiple routes to substituted pyridines exist, a common and reliable method for generating methyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid.[7][8][9] The following protocol describes a representative synthesis for this compound from its parent acid.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

3-fluoro-2-(trifluoromethyl)isonicotinic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq).

-

Reagent Addition: Suspend the acid in anhydrous methanol (approx. 10-20 mL per gram of acid). Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The addition is exothermic and should be done in an ice bath.

-

Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Add the bicarbonate solution cautiously until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

-

Causality: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

-

Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

-

Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ester. This step is self-validating, as the purity can be confirmed by TLC and the subsequent spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Spectroscopic Profile and Characterization

No definitive, published spectra are available for this specific compound. The following data is a predictive summary based on the chemical structure and established spectroscopic principles for analogous fluorinated aromatics.[10][11][12][13] This profile serves as a benchmark for researchers to validate their synthetic results.

| Technique | Expected Observations | Rationale and Assignment |

| ¹H NMR | δ ~8.6-8.8 ppm (d, 1H)δ ~7.8-8.0 ppm (d, 1H)δ ~3.9-4.1 ppm (s, 3H) | The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling. Their exact shifts are influenced by the strong electron-withdrawing F and CF₃ groups. The singlet corresponds to the methyl ester (-OCH₃) protons. |

| ¹³C NMR | δ ~164-166 ppmδ ~155-160 ppm (d, JC-F)δ ~148-152 ppm (d, JC-F)δ ~130-135 ppm (q, JC-F)δ ~120-125 ppm (q, JC-F)δ ~118-122 ppmδ ~52-54 ppm | Carbonyl (C=O) of the ester. Aromatic carbon attached to fluorine (C-F), showing a large one-bond C-F coupling. Aromatic carbon adjacent to the C-F carbon. Aromatic carbon attached to the trifluoromethyl group (C-CF₃), appearing as a quartet due to C-F coupling. The CF₃ carbon itself, also a quartet with a large coupling constant. The remaining aromatic carbon. The methyl ester carbon (-OCH₃). |

| ¹⁹F NMR | δ ~ -60 to -75 ppm (s, 3F)δ ~ -120 to -140 ppm (s, 1F) | A singlet for the trifluoromethyl (-CF₃) group is expected in this region.[11] A singlet for the single fluorine atom attached directly to the aromatic ring. The absence of adjacent protons would likely result in a singlet. |

| FT-IR | ~1730-1745 cm⁻¹ (strong)~1580-1610 cm⁻¹~1250-1350 cm⁻¹ (strong)~1100-1200 cm⁻¹ (strong) | C=O stretch of the α,β-unsaturated ester. C=C and C=N stretches of the pyridine ring. C-F stretch from the CF₃ group. C-F stretch from the ring-bound fluorine. |

| Mass Spec (EI) | M⁺ at m/z = 223Fragments at m/z = 192, 164 | Molecular ion peak corresponding to [C₈H₅F₄NO₂]⁺. Loss of methoxy radical (-•OCH₃). Loss of the entire carbomethoxy group (-•COOCH₃). |

Applications in Medicinal Chemistry and Organic Synthesis

The primary value of this compound lies in its role as a versatile synthetic intermediate. Its structure offers multiple reaction sites for diversification, making it a powerful tool for building libraries of novel compounds in drug discovery programs.

-

Amide Formation: The methyl ester is readily converted into a wide range of primary, secondary, or tertiary amides via aminolysis. This is a common strategy for exploring the "right-hand side" of a molecule to optimize interactions with a biological target.

-

Hydrolysis: Saponification of the ester yields the parent carboxylic acid, which can be used in other coupling reactions (e.g., HATU, EDC) or serve as a key functional group itself.

-

Scaffold for Further Functionalization: While the pyridine ring is electron-deficient due to its substituents, it can potentially undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, or the pyridine nitrogen can be oxidized.[14]

Caption: Key reaction pathways for molecular diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The toxicological properties have not been fully investigated.[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves. All handling should be performed inside a certified chemical fume hood.[15]

-

Hazards: Assumed to be a flammable liquid and vapor.[15] It may cause severe skin burns and eye damage.[15][16] Harmful if swallowed or inhaled. Avoid breathing vapors, mist, or gas.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store in a refrigerator is recommended. Keep away from heat, sparks, and open flames.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value molecular building block engineered for modern medicinal chemistry. The convergence of a versatile ester handle with the powerful electronic and metabolic modulating effects of two distinct fluorine environments (F and -CF₃) on a privileged pyridine scaffold makes it an indispensable tool for researchers. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Bobb, R. et al. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. [Link]

-

Wikipedia. Methyl isonicotinate. [Link]

-

Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Chandorkar, J. G. et al. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]

-

Al-Zahrani, A. A. et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Erharuyi, O. et al. Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

-

Müller, K. et al. The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Ye, Y. et al. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

Cais, R. E., & Kometani, J. M. Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. ResearchGate. [Link]

-

Dehbi, A. et al. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1227594-82-2 | this compound - AiFChem [aifchem.com]

- 6. 1227594-82-2 this compound [king-pharm.com]

- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. 1803834-94-7 Cas No. | Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | Apollo [store.apolloscientific.co.uk]

- 17. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents. This document details the molecular structure, physicochemical properties, a plausible synthetic pathway, and an in-depth analysis of its predicted spectroscopic characteristics. The guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in fluorinated heterocyclic building blocks.

Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine and trifluoromethyl (-CF3) groups, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is a common feature in many FDA-approved drugs.[2]

Pyridine rings are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The functionalization of the pyridine ring with fluorine and trifluoromethyl groups allows for the fine-tuning of the molecule's pKa, dipole moment, and overall electronic distribution. This modulation is critical for optimizing interactions with biological targets. This compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are pivotal in treating inflammatory diseases and certain cancers.[3][4] This guide aims to provide a detailed technical understanding of this valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted pyridine derivative. The core structure is a pyridine ring with a methoxycarbonyl group at the 4-position (isonicotinate), a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position.

Structural Details

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of this compound

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are primarily predicted data from chemical suppliers and databases.[5]

| Property | Value | Reference |

| CAS Number | 1227594-82-2 | [6] |

| Molecular Formula | C₈H₅F₄NO₂ | [5] |

| Molecular Weight | 223.12 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 221.5 ± 40.0 °C (Predicted) | [5] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -4.01 ± 0.30 (Predicted) | [5] |

| Purity | >95-98% (as commercially available) | [7] |

Synthesis Pathway

The proposed synthesis is a multi-step process, designed for efficiency and scalability.

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)-3-nitropyridine [8]

-

Reaction: 2-Chloro-3-nitropyridine is subjected to a copper-catalyzed trifluoromethylation reaction.

-

Procedure: To a solution of 2-chloro-3-nitropyridine in DMF, add cuprous iodide (CuI), 1,10-phenanthroline, and trifluoromethyltrimethylsilane ((CH₃)₃SiCF₃). The reaction mixture is heated to facilitate the cross-coupling reaction.

-

Causality: The copper(I) catalyst, in conjunction with the phenanthroline ligand, forms an active species that facilitates the transfer of the trifluoromethyl group from the silane reagent to the pyridine ring, displacing the chlorine atom.

Step 2: Synthesis of 2-(Trifluoromethyl)-3-fluoropyridine [8]

-

Reaction: The nitro group of 2-(trifluoromethyl)-3-nitropyridine is replaced with a fluorine atom via nucleophilic aromatic substitution.

-

Procedure: The intermediate from Step 1 is dissolved in a solvent such as acetonitrile, DMSO, or DMF. Tetrabutylammonium fluoride (TBAF) is added, and the mixture is heated under reflux.

-

Causality: The strongly electron-withdrawing trifluoromethyl group activates the adjacent nitro group, making it a good leaving group for nucleophilic aromatic substitution by the fluoride ion provided by TBAF.

Step 3: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic acid [8]

-

Reaction: A directed ortho-metalation followed by carboxylation introduces the carboxylic acid group at the 4-position.

-

Procedure: 2-(Trifluoromethyl)-3-fluoropyridine is treated with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperature to deprotonate the 4-position of the pyridine ring. Dry carbon dioxide gas is then bubbled through the solution. An acidic workup yields the carboxylic acid.

-

Causality: The trifluoromethyl and fluoro substituents direct the deprotonation to the C4 position. The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide.

Step 4: Synthesis of this compound

-

Reaction: Fischer esterification of the carboxylic acid.

-

Procedure: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added, and the mixture is refluxed until the reaction is complete. The product is then isolated and purified.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Spectroscopic and Structural Characterization

As of the writing of this guide, experimentally determined spectroscopic and crystallographic data for this compound are not publicly available. The following sections provide a detailed prediction of the expected spectroscopic data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Data |

| ~8.6 | d | ~4-5 | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |

| ~7.8 | d | ~4-5 | H-5 | The proton at the 5-position will be coupled to the H-6 proton. |

| ~4.0 | s | - | -OCH₃ | The methyl ester protons will appear as a singlet in the typical range for such functional groups. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The signals will be influenced by the attached fluorine atoms, resulting in characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment | Rationale and Comparative Data |

| ~164 | s | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~158 | d | C-3 | The carbon atom bonded to the fluorine will appear as a doublet with a large ¹JCF coupling constant. |

| ~150 | d | C-5 | This carbon will show a smaller coupling to the fluorine at C-3. |

| ~145 | q | C-2 | The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~125 | q | -CF₃ | The trifluoromethyl carbon will be a quartet with a very large ¹JCF coupling constant, typically around 270-280 Hz. |

| ~122 | d | C-6 | This carbon will exhibit a small coupling to the fluorine at C-3. |

| ~120 | s | C-4 | The carbon bearing the ester group. |

| ~53 | s | -OCH₃ | The methyl carbon of the ester group. |

Predicted ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show two distinct signals: one for the single fluorine atom and one for the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Data |

| ~ -60 to -70 | s | -CF₃ | The trifluoromethyl group on a pyridine ring typically appears in this region as a singlet. |

| ~ -120 to -140 | s | C-F | The single fluorine atom on the pyridine ring is expected in this range. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2960 | Weak | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, 1470 | Medium | C=C and C=N stretches (pyridine ring) |

| ~1300-1100 | Strong | C-F stretches (-CF₃ and Ar-F) |

| ~1250 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry

In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) would be expected at m/z = 223. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the Synthesis and Characterization of the Target Compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of complex biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors. The substituted pyridine core can serve as a scaffold that can be further functionalized to interact with the ATP-binding site of various kinases.

The specific substitution pattern of this molecule is found in precursors to potent and selective Janus kinase (JAK) inhibitors.[3][4] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer. By serving as a starting material for these inhibitors, this compound contributes to the development of therapies for conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.

Conclusion

This compound is a strategically designed molecule that embodies the principles of modern medicinal chemistry. While detailed experimental data for this specific compound is not widely published, a robust understanding of its structure, properties, and synthesis can be derived from available patent literature and data from analogous compounds. This technical guide provides a comprehensive framework for researchers and scientists to understand and utilize this important building block in the pursuit of novel therapeutics. The predicted spectroscopic data herein serves as a reliable guide for the characterization of this compound in a laboratory setting.

References

-

Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

- CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid.

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]

-

3-fluoro-2-(trifluoromethyl)isonicotinic acid. MySkinRecipes. [Link]

-

Development of Selective Covalent Janus Kinase 3 Inhibitors. PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Sciforum. [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]

-

Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Amerigo Scientific. [Link]

- US20070265326A1 - Novel compounds.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 3. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1227594-82-2 this compound [king-pharm.com]

- 6. 1227594-82-2 this compound [king-pharm.com]

- 7. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

This technical guide provides a comprehensive analysis of the predicted spectral data for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretations herein are grounded in established spectroscopic principles and data from analogous fluorinated pyridine structures, ensuring a high degree of scientific integrity and practical utility.

Introduction

This compound (C₈H₅F₄NO₂) is a substituted pyridine derivative of significant interest due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These groups can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthetic chemistry and drug discovery. This guide presents a detailed, predictive analysis of its spectral features to aid in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum with a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans, using CFCl₃ as an external reference (δ 0.0).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | Doublet | ~4.8 | H-6 |

| ~7.85 | Doublet of doublets | ~4.8, ~1.5 | H-5 |

| ~3.95 | Singlet | - | -OCH₃ |

Interpretation:

-

The proton at the C-6 position (H-6) is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom and will appear as a doublet due to coupling with H-5.

-

The proton at the C-5 position (H-5) will be a doublet of doublets, coupling to both H-6 and the fluorine atom at C-3. The four-bond coupling to fluorine (⁴JH-F) is expected to be small (~1.5 Hz).

-

The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet in a region typical for methyl esters.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine will lead to characteristic C-F couplings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~164.0 | Singlet | - | C=O (ester) |

| ~158.0 | Doublet | ~270 | C-3 (¹JC-F) |

| ~149.0 | Singlet | - | C-6 |

| ~145.0 | Quartet | ~35 | C-2 (²JC-CF₃) |

| ~125.0 | Doublet | ~5 | C-5 (³JC-F) |

| ~120.0 | Quartet | ~275 | CF₃ (¹JC-F) |

| ~118.0 | Doublet | ~15 | C-4 (²JC-F) |

| ~53.0 | Singlet | - | -OCH₃ |

Interpretation:

-

The carbon atoms directly bonded to fluorine (C-3 and CF₃) will exhibit large one-bond C-F coupling constants (¹JC-F).

-

The C-2 and C-4 carbons will show smaller two-bond couplings to the fluorine at C-3.

-

The C-2 carbon will also show a quartet splitting due to the two-bond coupling to the three fluorine atoms of the trifluoromethyl group.

-

The remaining carbons will appear as singlets or with smaller, long-range couplings.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is crucial for characterizing fluorinated compounds. Two signals are expected for this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -65 | Singlet | - | -CF₃ |

| ~ -120 | Singlet | - | C-3 F |

Interpretation:

-

The trifluoromethyl group is expected to have a chemical shift around -65 ppm, which is typical for a CF₃ group attached to an aromatic ring.[1]

-

The single fluorine atom on the pyridine ring at the C-3 position is predicted to have a chemical shift in the range of -120 ppm.[2] The exact chemical shift can be influenced by the solvent and the electronic nature of the other substituents.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| ~2960 | Weak | C-H stretch (methyl) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1300-1100 | Strong | C-F stretch (CF₃ and Ar-F) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation:

-

The strong absorption at approximately 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.

-

The strong, broad absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations from both the trifluoromethyl group and the fluorine atom on the pyridine ring.

-

The bands around 1600 and 1470 cm⁻¹ are typical for the C=C and C=N stretching vibrations of the pyridine ring.[3][4][5][6][7]

-

The weaker bands above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring, and the band around 2960 cm⁻¹ is due to the methyl group's C-H stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray ionization (ESI) can also be used.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) for EI or a liquid chromatograph-mass spectrometer (LC-MS) for ESI.

-

Data Acquisition: A full scan mass spectrum is acquired over a mass-to-charge (m/z) range of 50-300.

Predicted MS Data and Interpretation

| Predicted m/z | Relative Intensity | Proposed Fragment |

| 223 | Moderate | [M]⁺ (Molecular Ion) |

| 192 | High | [M - OCH₃]⁺ |

| 164 | Moderate | [M - COOCH₃]⁺ |

| 154 | High | [M - CF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 223, corresponding to the molecular weight of the compound (C₈H₅F₄NO₂).

-

A prominent fragment will likely be the loss of the methoxy radical (•OCH₃) from the ester, resulting in an acylium ion at m/z 192.

-

Loss of the entire methyl ester group as a radical (•COOCH₃) would lead to a fragment at m/z 164.

-

Cleavage of the C-CF₃ bond is a common fragmentation pathway for trifluoromethyl-substituted aromatics, leading to a significant peak at m/z 154.[8][9]

-

The trifluoromethyl cation [CF₃]⁺ at m/z 69 is also expected to be a major fragment.

Visualizations

Caption: Molecular Structure of this compound.

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity. The provided experimental protocols and in-depth interpretations are intended to facilitate high-quality data acquisition and analysis in a research and development setting.

References

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. [Link]

-

A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]

-

A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. datapdf.com. [Link]

-

Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate

Introduction

Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability of parent molecules.[1][2] As with any compound destined for rigorous application, a thorough understanding of its solubility and stability is paramount for formulation development, process chemistry, and ensuring product efficacy and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, grounded in established chemical principles and supported by detailed experimental protocols for in-house validation.

Physicochemical Properties

A foundational understanding of a molecule's inherent properties is critical to predicting its behavior in various matrices. While extensive experimental data for this compound is not publicly available, we can infer its characteristics based on its structure and data from analogous compounds. Furthermore, computational tools can provide valuable predictions for key parameters.

Predicted Physicochemical Data

In the absence of direct experimental values, in silico prediction tools like SwissADME are invaluable for estimating a compound's pharmacokinetic and physicochemical properties.[3][4] The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Significance in a Research Context |

| Molecular Formula | C₈H₅F₄NO₂ | Defines the elemental composition. |

| Molecular Weight | 223.12 g/mol | Influences diffusion and transport properties.[5] |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility | Poorly soluble | Suggests the need for organic solvents or formulation strategies for aqueous applications. |

| pKa (Predicted) | ~ -4.01 (base) | The pyridine nitrogen is predicted to be a very weak base due to the strong electron-withdrawing effects of the substituents.[6] |

Note: These values are predictions and should be confirmed experimentally.

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. The presence of the lipophilic trifluoromethyl group and the aromatic pyridine ring suggests that this compound will exhibit limited aqueous solubility but good solubility in many organic solvents.

Expected Solubility

-

Aqueous Solubility: Due to its significant lipophilicity (predicted LogP ~2.5-3.5) and lack of easily ionizable groups in the physiological pH range, the aqueous solubility is expected to be low.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents, including but not limited to:

-

Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Alcohols: Methanol, Ethanol, Isopropanol

-

Esters: Ethyl acetate

-

Aromatic Hydrocarbons: Toluene

-

-

pH-Dependent Solubility: Given the predicted low basicity of the pyridine nitrogen, significant changes in aqueous solubility with pH are not expected within a typical physiological or formulation pH range (pH 2-10).

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized protocol should be followed.

Objective: To determine the approximate solubility of the compound in various solvents at ambient temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC with a suitable column and detector (e.g., UV) or another suitable analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and vortex for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Analysis of the Supernatant:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Caption: Experimental workflow for determining compound solubility.

Stability Profile

The stability of a molecule under various conditions is a critical factor for its development and use. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to influence the stability of the ester functionality and the pyridine ring.

Chemical Stability Considerations

-

Hydrolytic Stability: The ester group is susceptible to hydrolysis, which can be catalyzed by acid or base. The strong electron-withdrawing effect of the adjacent trifluoromethyl and fluoro groups is likely to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[7] Therefore, the hydrolytic stability will be highly pH-dependent, with increased degradation rates expected at both low and high pH.

-

Thermal Stability: Fluorinated organic compounds often exhibit high thermal stability.[8] However, at elevated temperatures, degradation can occur. The potential for thermal degradation should be assessed, particularly if the compound is subjected to high temperatures during manufacturing or storage.

-

Photostability: Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation upon exposure to UV or visible light. It is crucial to evaluate the photostability of this compound, especially if it will be handled or stored in light-exposed conditions.

Potential Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, and methanol.

Caption: Primary hydrolytic degradation pathway.

Experimental Protocol for Stability Assessment

A forced degradation study is an essential tool to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.